Dimethyl (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)phosphonate
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Overview
Description
Cytidine-2’(3’)-monophosphoric acid is a nucleotide derivative that plays a crucial role in various biological processes. It is a monophosphate ester of cytidine, a nucleoside composed of cytosine and ribose. This compound is involved in the synthesis of RNA and DNA and serves as a precursor for other important biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine-2’(3’)-monophosphoric acid can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine using phosphoric acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific pH and temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of cytidine-2’(3’)-monophosphoric acid often involves multi-step processes that include fermentation, extraction, and purification. Microbial fermentation using genetically engineered strains can produce cytidine, which is then phosphorylated to obtain the desired monophosphate compound. Advanced purification techniques such as chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Cytidine-2’(3’)-monophosphoric acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce cytidine and phosphoric acid.
Phosphorylation: It can be further phosphorylated to form cytidine diphosphate (CDP) and cytidine triphosphate (CTP).
Deamination: Cytidine-2’(3’)-monophosphoric acid can be deaminated to form uridine monophosphate (UMP).
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, enzymes like ribonuclease, and various catalysts. The reactions are typically carried out under controlled pH and temperature conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include cytidine, uridine monophosphate, cytidine diphosphate, and cytidine triphosphate. These products are essential for various biochemical pathways and have significant biological functions .
Scientific Research Applications
Cytidine-2’(3’)-monophosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a model substrate for studying enzyme kinetics and reaction mechanisms.
Biology: The compound is crucial for understanding RNA and DNA synthesis, as well as nucleotide metabolism.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases and enhancing cognitive functions.
Mechanism of Action
The mechanism of action of cytidine-2’(3’)-monophosphoric acid involves its incorporation into RNA and DNA during nucleic acid synthesis. It acts as a substrate for polymerases and other enzymes involved in nucleotide metabolism. The compound also participates in signaling pathways and regulatory processes that control cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Cytidine-5’-monophosphate (CMP): Another monophosphate ester of cytidine, primarily involved in RNA synthesis.
Uridine-2’(3’)-monophosphate (UMP): A similar compound where cytosine is replaced by uracil, playing a role in RNA synthesis.
Adenosine-2’(3’)-monophosphate (AMP): A nucleotide derivative involved in energy transfer and signaling pathways.
Uniqueness
Cytidine-2’(3’)-monophosphoric acid is unique due to its specific role in RNA and DNA synthesis and its involvement in various biochemical pathways. Its ability to undergo multiple phosphorylation and deamination reactions makes it a versatile compound in both biological and industrial contexts .
Properties
CAS No. |
813-84-3 |
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Molecular Formula |
C5H9F4O4P |
Molecular Weight |
240.09 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1,1,3,3-tetrafluoropropan-2-ol |
InChI |
InChI=1S/C5H9F4O4P/c1-12-14(11,13-2)5(10,3(6)7)4(8)9/h3-4,10H,1-2H3 |
InChI Key |
JIULQIONDXIEHE-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C(F)F)(C(F)F)O)OC |
Origin of Product |
United States |
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